3,7-Dichloro-1-oxo-1lambda~5~-quinoxaline

Description

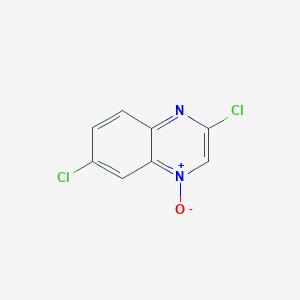

3,7-Dichloroquinoxaline 1-oxide is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound 3,7-Dichloroquinoxaline 1-oxide is characterized by the presence of two chlorine atoms at the 3rd and 7th positions of the quinoxaline ring and an oxide group at the 1st position. This structural modification imparts unique chemical and biological properties to the compound.

Properties

CAS No. |

78104-65-1 |

|---|---|

Molecular Formula |

C8H4Cl2N2O |

Molecular Weight |

215.03 g/mol |

IUPAC Name |

3,7-dichloro-1-oxidoquinoxalin-1-ium |

InChI |

InChI=1S/C8H4Cl2N2O/c9-5-1-2-6-7(3-5)12(13)4-8(10)11-6/h1-4H |

InChI Key |

PIVNPGWUPPIASU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC(=C[N+](=C2C=C1Cl)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dichloroquinoxaline 1-oxide typically involves the reaction of 3,7-dichloroquinoxaline with an oxidizing agent. One common method is the oxidation of 3,7-dichloroquinoxaline using hydrogen peroxide or a peracid in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of 3,7-Dichloroquinoxaline 1-oxide may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of environmentally friendly oxidizing agents and catalysts is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3,7-Dichloroquinoxaline 1-oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of quinoxaline dioxides.

Reduction: Reduction reactions can convert the oxide group back to the parent quinoxaline.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Hydrazine, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

Oxidation: Quinoxaline dioxides.

Reduction: 3,7-Dichloroquinoxaline.

Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Catalysis: Used as a ligand in catalytic reactions.

Material Science: Incorporated into polymers and materials for enhanced properties.

Biology

Antimicrobial Activity: Exhibits antibacterial and antifungal properties.

Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

Anticancer Activity: Studied for its potential to inhibit cancer cell growth.

Antiviral Activity: Investigated for its effects against viral infections.

Industry

Corrosion Inhibition: Used in coatings to prevent metal corrosion.

Dye and Pigment Production: Utilized in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3,7-Dichloroquinoxaline 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In the case of antimicrobial activity, it disrupts the cell membrane integrity or interferes with essential metabolic pathways of the microorganisms.

Comparison with Similar Compounds

Similar Compounds

Quinoxaline: The parent compound without chlorine and oxide modifications.

2,3-Dichloroquinoxaline: Chlorine atoms at different positions.

Quinoxaline 1,4-dioxide: Oxide groups at different positions.

Uniqueness

3,7-Dichloroquinoxaline 1-oxide is unique due to the specific positioning of chlorine atoms and the oxide group, which imparts distinct chemical reactivity and biological activity compared to other quinoxaline derivatives. This makes it a valuable compound for targeted applications in medicinal chemistry and material science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.